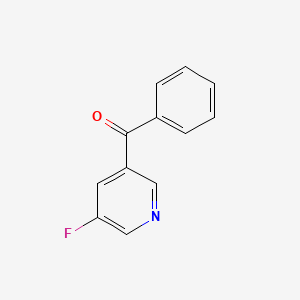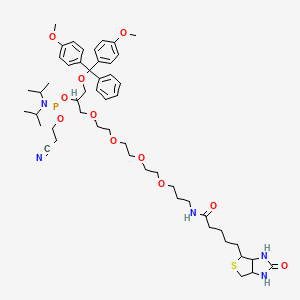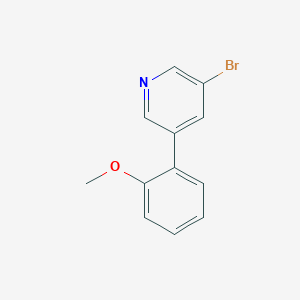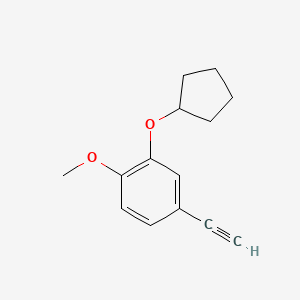![molecular formula C11H13ClF3N B12081955 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a butan-1-amine chain
Métodos De Preparación
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(trifluoromethyl)benzaldehyde and butan-1-amine.
Synthetic Routes: One common synthetic route involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with butan-1-amine under controlled conditions to form the desired product. This reaction may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as temperature, pressure, and solvent selection, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, where these groups are replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a pharmaceutical agent.
Industry: The compound finds applications in the agrochemical industry, where it may be used as a precursor for the synthesis of herbicides, insecticides, or fungicides.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, depending on the target and the context.
Pathways Involved: The pathways affected by the compound may include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate and 3-chloro-4-(trifluoromethyl)phenylamine share structural similarities with this compound.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C11H13ClF3N |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-3-10(16)7-4-5-8(9(12)6-7)11(13,14)15/h4-6,10H,2-3,16H2,1H3 |
Clave InChI |
QBTZICYYDDXQHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)


![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)





![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

